Lintitript
説明
Lintitript is a highly specific and potent CCK-A receptor antagonist . It is a small molecule that was initially developed for the treatment of pancreatic cancer and appetite disorders .
Molecular Structure Analysis
Lintitript has a chemical formula of C20H14ClN3O3S . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .Physical And Chemical Properties Analysis
Lintitript is a small molecule with an average weight of 411.861 . The calculated molecular properties of Lintitript include 5 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
Pancreatic Cancer Treatment
Scientific Field
Application Summary
Lintitript has been investigated for the treatment of pancreatic cancer . Pancreatic cancer is a highly aggressive malignant tumor that is becoming increasingly common . Despite advances in treatment modalities including surgery, radiotherapy, biological therapy, and targeted therapy, the overall survival rate has not significantly improved .
Methods of Application
The exact methods of application are not specified in the sources. However, it is known that Lintitript is a highly specific and potent CCK-A receptor antagonist .
Results/Outcomes
The results of these investigations are not specified in the sources. However, it is known that significant progress has been made in the use of immunotherapy for a wide variety of malignant tumors .
Appetite Disorders
Scientific Field
Application Summary
Lintitript has been investigated for the treatment of appetite disorders . Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor .
Results/Outcomes
The results of these investigations are not specified in the sources. However, it is known that in February 2000, Sanofi announced that it was halting development of the drug for appetite disorders .
Gastric Emptying
Scientific Field
Application Summary
Lintitript has been investigated for its effects on gastric emptying . The role of endogenous CCK in the emptying of a solid/liquid meal was studied .
Results/Outcomes
Lintitript distinctly accelerated gastric emptying of solids, while gastric emptying of liquids was not significantly altered .
Obesity Treatment
Scientific Field
Application Summary
While there isn’t specific research on Lintitript for obesity treatment, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially alter feeding habits, which is a key aspect of managing obesity .
Results/Outcomes
Diabetes Management
Scientific Field
Application Summary
While there isn’t specific research on Lintitript for diabetes management, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence insulin secretion and glucose metabolism, which are key aspects of managing diabetes .
Results/Outcomes
The results of these investigations are not specified in the sources.
Gastrointestinal Disorders
Application Summary
Lintitript has been investigated for its effects on functional gastrointestinal disorders . Functional gastrointestinal disorders are common, accounting for up to 50% of gastroenterology referrals .
Results/Outcomes
The results of these investigations are not specified in the sources. However, it is known that in September 2002, Sanofi announced that it had stopped investigation all together .
Cardiovascular Diseases
Scientific Field
Application Summary
While there isn’t specific research on Lintitript for cardiovascular diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence blood pressure and heart rate, which are key aspects of managing cardiovascular diseases .
Results/Outcomes
Neurodegenerative Diseases
Scientific Field
Application Summary
While there isn’t specific research on Lintitript for neurodegenerative diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence neural signaling and protein aggregation, which are key aspects of managing neurodegenerative diseases .
Results/Outcomes
Mental Health Disorders
Scientific Field
Application Summary
While there isn’t specific research on Lintitript for mental health disorders, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence mood and anxiety, which are key aspects of managing mental health disorders .
将来の方向性
特性
IUPAC Name |
2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNRQFBVVQUOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046738 | |
Record name | Lintitript | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor. This action presumably alters feeding habits, however the exact mechanism of action is not known. | |
Record name | Lintitript | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lintitript | |
CAS RN |
136381-85-6 | |
Record name | 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136381-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lintitript [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lintitript | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lintitript | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINTITRIPT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。